[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol
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Overview
Description
“[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol” is a chemical compound that is structurally related to trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Neuroscience and Pharmacology Applications
Dopamine Receptor Interaction : Compounds structurally related to the queried chemical have been investigated for their interactions with dopamine receptors, suggesting potential applications in studying neurological processes and disorders. The pro-cognitive effects of certain peptides, potentially mediated by dopamine, highlight a research avenue where compounds like [4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol could be relevant for exploring neurotransmitter systems and their role in cognitive functions (Braszko, 2010).
Ligand Binding to Receptors : The synthesis and evaluation of ligands for D2-like receptors, where arylalkyl substituents improve potency and selectivity, suggest a potential for compounds with similar frameworks to be used in developing new therapeutic agents targeting psychiatric and neurological disorders (Sikazwe et al., 2009).
Chemical Synthesis and Catalysis
Cytochrome P450 Isoform Inhibition : The study of chemical inhibitors of Cytochrome P450 isoforms, vital for drug metabolism, demonstrates the importance of understanding how compounds interact with these enzymes. Such research could be applicable for assessing the metabolic pathways and potential drug interactions of this compound (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution : Investigations into the mechanisms of nucleophilic aromatic substitution reactions offer insights into how compounds with aromatic and piperazine components could undergo chemical transformations, relevant for synthesizing derivatives or exploring reactivity patterns (Pietra & Vitali, 1972).
Potential Biotechnological Applications
- Methanol Utilization : The exploration of methanol as a resource and its conversion into valuable products through catalysis or biological systems, such as methanotrophs, opens up avenues for utilizing compounds like the one as intermediates or catalysts in sustainable chemical processes (Strong, Xie, & Clarke, 2015).
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to their interaction with various targets, influenced by the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Properties
IUPAC Name |
[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O2/c20-17-11-15(19(21,22)23)12-24-18(17)26-7-5-25(6-8-26)9-10-28-16-3-1-14(13-27)2-4-16/h1-4,11-12,27H,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPYHNQRYNWXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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